molecular formula C7H11BrN2S B13160233 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole

3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole

Cat. No.: B13160233
M. Wt: 235.15 g/mol
InChI Key: SSYWOSGTGHHXAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-(bromomethyl)butylamine followed by cyclization with thiourea to form the thiadiazole ring . The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also interact with metal ions and other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole
  • 3-[2-(Iodomethyl)butyl]-1,2,5-thiadiazole
  • 3-[2-(Methylthio)butyl]-1,2,5-thiadiazole

Uniqueness

3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and methylthio analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific chemical and biological applications .

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

3-[2-(bromomethyl)butyl]-1,2,5-thiadiazole

InChI

InChI=1S/C7H11BrN2S/c1-2-6(4-8)3-7-5-9-11-10-7/h5-6H,2-4H2,1H3

InChI Key

SSYWOSGTGHHXAR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=NSN=C1)CBr

Origin of Product

United States

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